

clinical trial data on DG051 for the prevention of myocardial infarction

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DG051 for Myocardial Infarction Prevention: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial data for **DG051**, an investigational drug, against established alternatives for the prevention of myocardial infarction (MI). **DG051** is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme implicated in the inflammatory processes associated with heart attack risk. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer an objective comparison for research and drug development professionals.

Executive Summary

DG051 demonstrated a potential mechanism of action for MI prevention by reducing the proinflammatory molecule leukotriene B4 (LTB4). Early-phase clinical trials reported a favorable safety profile and a significant, dose-dependent reduction in LTB4 levels. However, a comprehensive comparison with established antiplatelet agents like aspirin, clopidogrel, and ticagrelor is limited by the lack of publicly available, detailed quantitative data from later-phase clinical trials for **DG051**. In contrast, extensive clinical trial data for the alternatives provide robust evidence of their efficacy in reducing major adverse cardiovascular events, albeit with associated bleeding risks.



Data Presentation

Table 1: Quantitative Performance Data of DG051 vs. Alternatives



Drug/Reg imen	Mechanis m of Action	Key Efficacy Endpoint	Efficacy Results	Key Safety Endpoint	Safety Results	Clinical Trial(s)
DG051	Leukotrien e A4 Hydrolase (LTA4H) Inhibitor	Reduction in Leukotrien e B4 (LTB4)	Peak reduction of >70% from baseline after 7 days (at doses up to 320mg/day)[1]	Serious Adverse Events	No serious adverse events reported in Phase I/IIa trials.[1][2]	Phase I, Phase IIa
Aspirin	Cyclooxyg enase (COX) Inhibitor	Vascular Mortality (5 weeks)	9.2% (Streptokin ase) vs. 12.0% (Placebo); 9.4% (Aspirin) vs. 11.8% (Placebo)	Bleeds requiring transfusion	No significant increase with aspirin alone.[4][5]	ISIS-2[4][5]
Clopidogrel + Aspirin	P2Y12 ADP Receptor Antagonist + COX Inhibitor	Composite of CV death, MI, or stroke	9.3% vs. 11.4% with Aspirin alone (RR 0.80)[6][7]	Major Bleeding	3.7% vs. 2.7% with Aspirin alone (RR 1.38)[7]	CURE[6][7]
Ticagrelor + Aspirin	P2Y12 ADP Receptor Antagonist + COX Inhibitor	Composite of CV death, MI, or stroke	9.8% vs. 11.7% with Clopidogrel + Aspirin (HR 0.84)	Major Bleeding (non- CABG related)	4.5% vs. 3.8% with Clopidogrel + Aspirin (HR 1.19)	PLATO[8]



Experimental Protocols DG051 Phase I & IIa Trials

- Phase I: A randomized, double-blind, multi-dose, ascending-dose, placebo-controlled trial involving 40 healthy subjects. Participants were exposed to DG051 at doses up to 320mg per day for seven days. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of DG051. A key pharmacodynamic endpoint was the reduction of LTB4 production.[1]
- Phase IIa: A randomized, double-blind, placebo-controlled trial in patients with a history of
 myocardial infarction or coronary artery disease. This study aimed to evaluate the effect of
 DG051 on LTB4 production, as well as its pharmacokinetic and safety profiles in a patient
 population.[2][3][9]

PLATO (Platelet Inhibition and Patient Outcomes) Trial

- Objective: To compare the efficacy and safety of ticagrelor versus clopidogrel in patients with acute coronary syndrome (ACS).
- Design: A randomized, double-blind, double-dummy, multicenter trial. 18,624 hospitalized patients with ACS (with or without ST-segment elevation) were randomized to receive either ticagrelor (180 mg loading dose, then 90 mg twice daily) or clopidogrel (300-600 mg loading dose, then 75 mg daily) for 6 to 12 months. All patients also received aspirin.
- Inclusion Criteria: Hospitalized for ACS with symptom onset within the previous 24 hours.
- Exclusion Criteria: Contraindications to clopidogrel, fibrinolytic therapy within 24 hours, need for oral anticoagulation, increased risk of bradycardia.[8][10][11]
- Primary Efficacy Endpoint: Composite of death from vascular causes, myocardial infarction, or stroke.[8]
- Primary Safety Endpoint: Major bleeding.[10]

CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) Trial



- Objective: To determine the efficacy and safety of adding clopidogrel to aspirin in patients with non-ST-segment elevation ACS.
- Design: A randomized, double-blind, placebo-controlled trial. 12,562 patients with non-ST-elevation ACS were randomized to receive clopidogrel (300 mg loading dose, then 75 mg daily) or placebo, in addition to aspirin, for 3 to 12 months.[7][12]
- Inclusion Criteria: Hospitalized within 24 hours of symptom onset for non-ST-elevation ACS.
- Exclusion Criteria: Contraindications to antiplatelet therapy, high bleeding risk, severe heart failure.[13]
- Primary Efficacy Endpoint: Composite of death from cardiovascular causes, nonfatal MI, or stroke.[7]
- Primary Safety Endpoint: Major bleeding.[6][7]

ISIS-2 (Second International Study of Infarct Survival) Trial

- Objective: To assess the effects of intravenous streptokinase and oral aspirin in patients with suspected acute MI.
- Design: A 2x2 factorial, randomized, double-blind, placebo-controlled trial. 17,187 patients with suspected acute MI within 24 hours of symptom onset were randomized to receive: 1) intravenous streptokinase, 2) oral aspirin (160 mg/day for one month), 3) both, or 4) neither. [4][5]
- Inclusion Criteria: Suspected acute MI within 24 hours of symptom onset.
- Exclusion Criteria: Clear indication for or contraindication to streptokinase or aspirin.[4]
- Primary Endpoint: Vascular mortality at 5 weeks.[4]

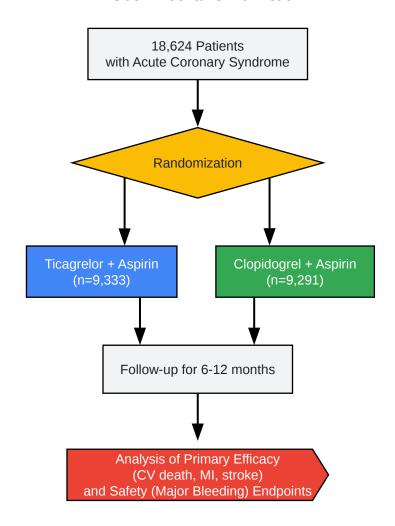
Signaling Pathways and Experimental Workflows





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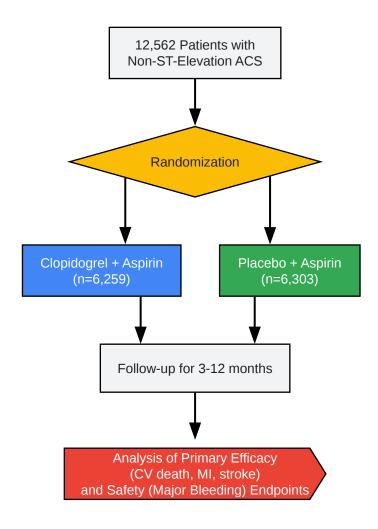
DG051 Mechanism of Action



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PLATO Trial Workflow





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